molecular formula C29H31N5O2 B1436778 尼达尼布杂质 E CAS No. 262366-32-5

尼达尼布杂质 E

货号 B1436778
CAS 编号: 262366-32-5
分子量: 481.6 g/mol
InChI 键: ISMJXCXNTMDPKK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nintedanib impurity E is an impurity of Nintedanib . It is a potent triple angiokinase inhibitor for VEGFR1/2/3, FGFR1/2/3, and PDGFRα/β . The molecular formula of Nintedanib impurity E is C₂₉H₃₁N₅O₂ and its molecular weight is 481.6 g/mol .


Synthesis Analysis

The synthesis of Nintedanib involves several steps. One process involves reacting a compound of formula VI with acetic anhydride and triethyl ortho benzoate to obtain a compound of formula V. This compound is then reacted with the compound of formula IV to obtain Nintedanib . Another method involves a condensation reaction on 4-(R acetate-2-yl)-3-nitrobenzoate (II) and trimethyl orthobenzoate .


Molecular Structure Analysis

The molecular structure of Nintedanib impurity E is complex, with a molecular formula of C₂₉H₃₁N₅O₂ . It contains several functional groups, including a piperazine ring, an indole ring, and an acetamide group .


Chemical Reactions Analysis

Nintedanib is metabolised via hydrolytic ester cleavage, resulting in the formation of the free acid moiety that is subsequently glucuronidated and excreted in the faeces .


Physical And Chemical Properties Analysis

Nintedanib has time-independent pharmacokinetic characteristics. Maximum plasma concentrations of Nintedanib are reached approximately 2–4 h after oral administration and thereafter decline at least bi-exponentially .

科学研究应用

1.特发性肺纤维化的疗效

尼达尼布以其针对多种酪氨酸激酶的细胞内抑制而闻名,其在特发性肺纤维化(IPF)中的疗效已得到广泛研究。3 期试验表明,它可以显着减少 IPF 患者的肺功能下降 (Richeldi 等人,2014 年)

2.开发和临床研究

尼达尼布从发现到临床应用的历程涉及靶向关键促血管生成和促纤维化通路。它在治疗各种实体瘤和 IPF 中的有效性突显了其广泛的治疗潜力 (Roth 等人,2015 年)

3.对系统性硬化症的影响

研究表明,尼达尼布在减少系统性硬化症 (SSc) 中的成纤维细胞活化和改善纤维化方面有效,为该领域的临床试验提供了科学依据 (Huang 等人,2015 年)

4.进行性纤维化性间质性肺疾病中的作用

研究表明,尼达尼布可以降低患有各种纤维化性肺疾病的患者的用力肺活量年下降率,强调了其在肺部应用中的多功能性 (Flaherty 等人,2019 年)

5.药代动力学和药效学

尼达尼布表现出时间无关的药代动力学特征,研究表明其剂量成正比的暴露和在不同患者群体中可控的副作用特征 (Wind 等人,2019 年)

6.肺纤维化中的微血管结构

尼达尼布已显示出对肺纤维化模型中微血管结构的显着影响,表明一种新的作用模式可能有助于其治疗特发性肺纤维化的疗效 (Ackermann 等人,2017 年)

安全和危害

When handling Nintedanib impurity E, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

未来方向

Nintedanib has a straightforward and time-independent pharmacokinetic profile that is consistent across a range of patient populations. Hepatic and intestinal metabolism as well as biliary excretion are the major routes of elimination for Nintedanib . Future research could focus on further understanding the pharmacokinetics and pharmacodynamics of Nintedanib and its impurities, as well as exploring potential new therapeutic applications.

属性

IUPAC Name

N-[4-[[(2-hydroxy-1H-indol-3-yl)-phenylmethylidene]amino]phenyl]-N-methyl-2-(4-methylpiperazin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N5O2/c1-32-16-18-34(19-17-32)20-26(35)33(2)23-14-12-22(13-15-23)30-28(21-8-4-3-5-9-21)27-24-10-6-7-11-25(24)31-29(27)36/h3-15,31,36H,16-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMJXCXNTMDPKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=CC=CC=C54)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nintedanib impurity E

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nintedanib impurity E
Reactant of Route 2
Nintedanib impurity E
Reactant of Route 3
Nintedanib impurity E
Reactant of Route 4
Reactant of Route 4
Nintedanib impurity E
Reactant of Route 5
Reactant of Route 5
Nintedanib impurity E
Reactant of Route 6
Nintedanib impurity E

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。